Efaroxan, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Efaroxan involves several steps. One of the methods includes the Darzens reaction between 2-fluorobenzaldehyde and ethyl 2-bromobutyrate, resulting in ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate . This intermediate undergoes catalytic hydrogenation over palladium on carbon to yield ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate . Saponification of the ester gives 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid, which is then treated with sodium hydride to form 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid . The final steps involve converting the carboxylic acid to its acid chloride using thionyl chloride, followed by treatment with ethylenediamine in the presence of trimethylaluminium to complete the synthesis of Efaroxan .
Industrial Production Methods
Industrial production methods for Efaroxan are not extensively documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Efaroxan undergoes various chemical reactions, including:
Oxidation: Efaroxan can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can be reduced, particularly during its synthesis when catalytic hydrogenation is employed.
Substitution: Efaroxan can participate in substitution reactions, especially during its synthesis when intermediates are formed through nucleophilic substitution.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon is commonly used as a catalyst.
Saponification: Sodium hydroxide is used to hydrolyze esters.
Thionyl Chloride: Used to convert carboxylic acids to acid chlorides.
Sodium Hydride: Employed for deprotonation reactions.
Major Products Formed
The major products formed during the synthesis of Efaroxan include ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate and 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid .
Scientific Research Applications
Mechanism of Action
Efaroxan exerts its effects primarily by antagonizing α2-adrenergic receptors and imidazoline receptors . By blocking these receptors, Efaroxan enhances insulin release from pancreatic beta cells, thereby improving glucose tolerance . The compound’s mechanism involves counteracting the inhibition of insulin release by ATP-dependent potassium channel openers and α2-agonists .
Comparison with Similar Compounds
Similar Compounds
Fluparoxan: Another α2-adrenergic receptor antagonist with similar pharmacological properties.
Idazoxan: An imidazoline receptor antagonist that shares similar mechanisms of action with Efaroxan.
Uniqueness
Efaroxan is unique in its dual antagonistic activity on both α2-adrenergic receptors and imidazoline receptors . This dual action makes it a valuable tool for studying the interplay between these receptor systems and their role in insulin release and glucose metabolism.
Properties
CAS No. |
143249-86-9 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-[(2S)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m0/s1 |
InChI Key |
RATZLMXRALDSJW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@]1(CC2=CC=CC=C2O1)C3=NCCN3 |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3 |
Origin of Product |
United States |
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